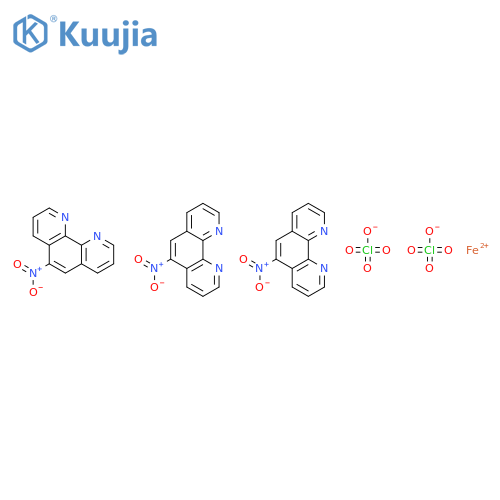Cas no 15389-73-8 (Ferrous, tris(5-nitro-1,10-phenanthroline)-, diperchlorate)

15389-73-8 structure
商品名:Ferrous, tris(5-nitro-1,10-phenanthroline)-, diperchlorate
Ferrous, tris(5-nitro-1,10-phenanthroline)-, diperchlorate 化学的及び物理的性質
名前と識別子
-
- Ferrous, tris(5-nitro-1,10-phenanthroline)-, diperchlorate
- 5-NITRO-1,10-PHENANTHROLINE FERROUS PERCHLORATE
- iron(2+),5-nitro-1,10-phenanthroline,diperchlorate
- AC1L38EG
- AR-1J2508
- iron ion(2+) tris(1,10-phenanthroline,5-nitro-) diperchlorate ion
- iron(2+) perchlorate 5-nitro-1,10-phenanthroline(1:2:3)
- Iron(2+),tris(5-nitro-1,10-phenanthroline-kappaN1,kappaN10)-,diperchlorate
- Iron(2+),tris(5-nitro-1,10-phenanthroline-kappaN1,kappaN10)-,perchlorate (1:2)
- tris(5-nitro-1,10-phenanthroline-n1,n19)-iron(2++diperchlorate
- Iron(2+), tris(5-nitro-1,10-phenanthroline-kappan1,kappan10)-, diperchlorate
- Iron(2+), tris(5-nitro-1,10-phenanthroline-kappan1,kappan10)-, perchlorate (1:2)
- 5-Nitro-1,10-phenanthroline iron(ii)perchlorate
- 5-Nitro-1,10-phenanthroline iron(II) perchlorate
- Iron(2+), tris(5-nitro-1,10-phenanthroline-.kappa.N1,.kappa.N10)-, diperchlorate
- DTXSID7065881
- 15389-73-8
- iron(2+);5-nitro-1,10-phenanthroline;diperchlorate
-
- インチ: InChI=1S/3C12H7N3O2.2ClHO4.Fe/c3*16-15(17)10-7-8-3-1-5-13-11(8)12-9(10)4-2-6-14-12;2*2-1(3,4)5;/h3*1-7H;2*(H,2,3,4,5);/q;;;;;+2/p-2
- InChIKey: LIMQGDXKAXYQOJ-UHFFFAOYSA-L
- ほほえんだ: [Fe+2].O=Cl([O-])(=O)=O.O=Cl([O-])(=O)=O.O=[N+](C1=CC2=CC=CN=C2C2N=CC=CC1=2)[O-].O=[N+](C1=CC2C=CC=NC=2C2N=CC=CC1=2)[O-].O=[N+](C1=CC2=CC=CN=C2C2N=CC=CC1=2)[O-]
計算された属性
- せいみつぶんしりょう: 928.99300
- どういたいしつりょう: 928.993437g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 20
- 重原子数: 62
- 回転可能化学結合数: 0
- 複雑さ: 401
- 共有結合ユニット数: 6
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 363Ų
じっけんとくせい
- PSA: 363.34000
- LogP: 10.06930
Ferrous, tris(5-nitro-1,10-phenanthroline)-, diperchlorate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| City Chemical | N511-1GM |
5-Nitro-1,10-phenanthroline Ferrous Perchlorate |
15389-73-8 | 1gm |
$72.77 | 2023-09-19 |
Ferrous, tris(5-nitro-1,10-phenanthroline)-, diperchlorate 関連文献
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
3. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
15389-73-8 (Ferrous, tris(5-nitro-1,10-phenanthroline)-, diperchlorate) 関連製品
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
